2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine
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Overview
Description
The compound with the identifier “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then subjected to further chemical reactions to modify its structure.
Final Product Formation: The final step involves the conversion of the intermediate into the desired compound “this compound”.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” can undergo various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: The compound can be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated products.
Scientific Research Applications
The compound “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine” include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it particularly valuable for certain applications and research areas.
Properties
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,18H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYLWJSDBRJQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CC[N+](CC4)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CC[N+](CC4)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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